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Compound Name: )
carboxamide

Cat. No.: B066519

An In-depth Technical Guide to N-
methylpiperazine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpiperazine-1-carboxamide is a small molecule of significant interest in medicinal
chemistry and synthetic organic chemistry. This technical guide provides a comprehensive
overview of its chemical properties, synthesis, and potential applications, with a focus on its
emerging role as a kinase inhibitor scaffold and a reagent in reductive amination. This
document is intended to serve as a valuable resource for researchers and professionals in drug
discovery and development, offering detailed experimental insights and a summary of its
biological context.

Core Compound Properties

N-methylpiperazine-1-carboxamide is a derivative of piperazine, a six-membered
heterocyclic ring containing two nitrogen atoms at opposite positions. The presence of the
methyl group on one nitrogen and a carboxamide group on the other imparts specific
physicochemical properties that are advantageous in drug design, such as improved solubility
and the ability to participate in hydrogen bonding.
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Property Value Reference
CAS Number 163361-25-9

Molecular Formula CeH13Ns30O

Molecular Weight 143.18 g/mol

Canonical SMILES CNC(=O)N1CCNCC1

Physical Description Solid (predicted)

Solubilit Soluble in water and polar
olubili
Y organic solvents (predicted)

Synthesis of N-methylpiperazine-1-carboxamide

The synthesis of N-methylpiperazine-1-carboxamide can be achieved through several
synthetic routes. A common and straightforward method involves the reaction of piperazine with
a methylating agent, followed by the introduction of the carboxamide group.

Experimental Protocol: A Representative Synthesis

While a specific detailed protocol for N-methylpiperazine-1-carboxamide is not readily
available in peer-reviewed literature, a general procedure can be adapted from the synthesis of
similar piperazine-1-carboxamide derivatives. A plausible two-step synthesis is outlined below:

Step 1: N-methylation of Piperazine

A common method for the synthesis of N-methylpiperazine involves the reductive amination of
piperazine with formaldehyde.

o Materials: Piperazine, formaldehyde (37% in water), methanol, Raney nickel or palladium on
carbon (Pd/C), hydrogen gas.

e Procedure:

o In a suitable reactor, dissolve piperazine in methanol.
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o Add formaldehyde to the solution. The molar ratio of piperazine to formaldehyde is
typically around 1:1 to 1.2.

o The reaction mixture is stirred at room temperature to form the intermediate condensation
product.

o Introduce the catalyst (e.g., 5% Pd/C).

o The reactor is then pressurized with hydrogen gas (typically 1-6 MPa) and heated to a
temperature between 70-100 °C.

o The reaction is monitored for the uptake of hydrogen. Upon completion, the reactor is
cooled, and the catalyst is filtered off.

o The solvent is removed under reduced pressure, and the resulting N-methylpiperazine can
be purified by distillation.

Step 2: Carboxamide Formation

The N-methylpiperazine is then reacted with an appropriate reagent to form the carboxamide.
Reaction with an isocyanate is a common method.

o Materials: N-methylpiperazine, methyl isocyanate, a suitable aprotic solvent (e.g.,
dichloromethane or tetrahydrofuran).

e Procedure:

o

Dissolve N-methylpiperazine in the chosen solvent in a reaction vessel.

o Cool the solution in an ice bath.

o Slowly add a solution of methyl isocyanate in the same solvent to the cooled N-
methylpiperazine solution.

o The reaction is typically exothermic and is stirred at a low temperature for a few hours,
then allowed to warm to room temperature and stirred overnight.

o The solvent is removed under reduced pressure.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o The crude product can be purified by recrystallization or column chromatography to yield
N-methylpiperazine-1-carboxamide.

Applications in Organic Synthesis and Medicinal

Chemistry
Reductive Amination Agent

N-methylpiperazine-1-carboxamide is described as a reductive amination agent. In this
context, it can be used in the synthesis of more complex molecules by facilitating the formation
of carbon-nitrogen bonds.

Kinase Inhibitor Scaffold

The piperazine moiety is a common scaffold in the development of kinase inhibitors.[1][2][3]
While specific kinase inhibition data for N-methylpiperazine-1-carboxamide is not extensively
published, the structural motif is present in numerous potent kinase inhibitors. The N-
methylpiperazine group often enhances aqueous solubility and provides a key interaction point
with the kinase active site.

For instance, related piperazine-containing compounds have been identified as potent
inhibitors of cyclin-dependent kinases (CDKs) and dual Src/Abl kinases.[4][5]

Potential Sighaling Pathway Involvement

Given its potential as a kinase inhibitor, N-methylpiperazine-1-carboxamide could modulate
various signaling pathways implicated in cell proliferation, survival, and differentiation. A
generalized kinase inhibition pathway is depicted below.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b066519?utm_src=pdf-body
https://www.benchchem.com/product/b066519?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10780301/
https://www.mdpi.com/2673-401X/2/4/18
https://encyclopedia.pub/entry/15233
https://www.benchchem.com/product/b066519?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19603809/
https://pubmed.ncbi.nlm.nih.gov/15615512/
https://www.benchchem.com/product/b066519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Cell Membrane

Receptor Tyrosine Kinase
Signal Transduction

Cytoplasm

Nucleus

Downstream Signaling Cellular Response
(e.g., Proliferation, Survival)

y Phosphorylation

Kinase Activit

Inhibition

N-methylpiperazine-
1-carboxamide

Substrate Protein Phosphorylated Substrate

Click to download full resolution via product page

Caption: Generalized kinase inhibition pathway.

Experimental Workflow for Kinase Inhibitor
Screening

The evaluation of N-methylpiperazine-1-carboxamide or its derivatives as kinase inhibitors

would typically follow a standardized workflow.
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Caption: Workflow for kinase inhibitor screening.

Conclusion

N-methylpiperazine-1-carboxamide represents a versatile chemical entity with established
and potential applications in both synthetic chemistry and drug discovery. Its straightforward
synthesis and the known biological relevance of the piperazine scaffold make it an attractive
starting point for the development of novel therapeutic agents, particularly in the area of kinase
inhibition. Further detailed biological evaluation is warranted to fully elucidate its therapeutic
potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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